molecular formula C8H7F2NO2 B120258 N-(2,3-Difluoro-4-hydroxyphenyl)acetamide CAS No. 155020-53-4

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide

Cat. No. B120258
M. Wt: 187.14 g/mol
InChI Key: VVRXYODLCLWADJ-UHFFFAOYSA-N
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Description

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. The specific structure of this compound includes a phenyl ring substituted with hydroxy and difluoro groups, which can influence its chemical behavior and physical properties. While the provided papers do not directly discuss N-(2,3-Difluoro-4-hydroxyphenyl)acetamide, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related N-(2-hydroxyphenyl)acetamide derivatives typically involves the reaction of an appropriate phenol with an acyl chloride or other acylating agents. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves the reaction with chlorotrimethylsilane . Similarly, the interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . These methods suggest that the synthesis of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide could potentially be achieved through a similar acylation reaction using a difluorophenol precursor.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of hydrogen bonds and the potential for intramolecular interactions. For example, the crystal structure of a related compound, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, shows a significant dihedral angle between the phenyl rings and the acetamide group, indicating the potential for steric interactions . This suggests that N-(2,3-Difluoro-4-hydroxyphenyl)acetamide may also exhibit a complex geometry that could influence its reactivity and physical properties.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by the substituents on the phenyl ring. The presence of a hydroxy group can lead to intramolecular hydrogen bonding, as seen in substituted N-(2-hydroxyphenyl)acetamides . Additionally, the fluorine atoms could affect the compound's reactivity, potentially making it more susceptible to nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide can be inferred from related compounds. For instance, the presence of hydrogen bonds can impact the compound's solubility and melting point . The difluoro substitution may also influence the acidity of the hydroxy group and the overall polarity of the molecule, affecting its solubility in different solvents. The crystal structure analysis of similar compounds provides insights into the potential intermolecular interactions that could occur in the solid state, such as hydrogen bonding and π-π interactions .

Scientific Research Applications

Precursors in Organic Synthesis

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide derivatives have been utilized in organic synthesis. For instance, difluoro(trimethylsilyl)acetamides have been prepared and used as precursors for 3,3-difluoroazetidinones, showcasing an alternative route to these compounds (Bordeau, Frébault, Gobet, & Picard, 2006).

Chemical Synthesis and Optimization

In the field of chemical engineering, derivatives of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide are important intermediates. An example is N-(2-hydroxyphenyl)acetamide, used in the natural synthesis of antimalarial drugs. Process optimization, mechanism, and kinetics of its chemoselective acetylation have been studied, providing valuable insights into efficient synthetic routes (Magadum & Yadav, 2018).

Structural and Property Analysis

Research on silylated derivatives of N-(2-hydroxyphenyl)acetamide highlights the synthesis and structural investigation of these compounds. This includes studies on their NMR spectroscopy, X-ray single-crystal analysis, and other properties, contributing to a deeper understanding of their chemical characteristics (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

Catalytic and Green Chemistry

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide and its derivatives are used in developing green chemistry methods. For example, the catalytic hydrogenation for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide demonstrates an environmentally friendly approach in the production of dyes and intermediates (Zhang, 2008).

Exploring Drug Mechanisms

While excluding direct drug use and dosage information, research on analogs like N-(4-Hydroxyphenyl)acetamide (paracetamol) is essential for understanding the mechanisms of widely used analgesics. This research provides insights into the analgesic effects and potential treatment strategies (Toussaint et al., 2010).

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing acetaminophen derivatives, which involve N-(4-hydroxyphenyl)acetamide. This represents an innovative approach in the field of electrochemistry and pharmaceutical synthesis (Nematollahi, Momeni, & Khazalpour, 2014).

properties

IUPAC Name

N-(2,3-difluoro-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-4(12)11-5-2-3-6(13)8(10)7(5)9/h2-3,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRXYODLCLWADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439212
Record name Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide

CAS RN

155020-53-4
Record name Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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